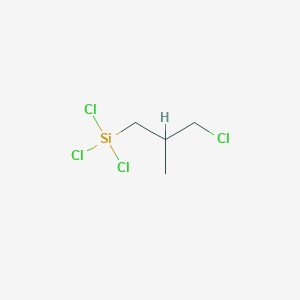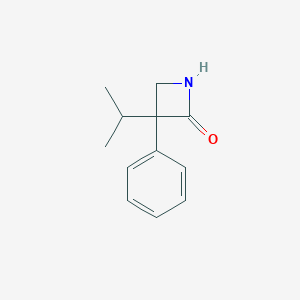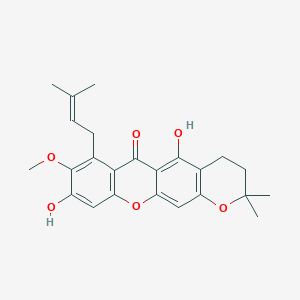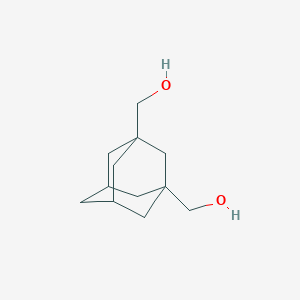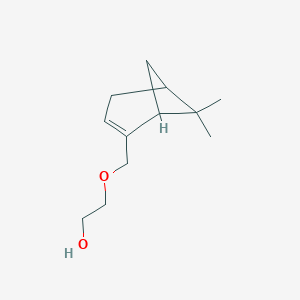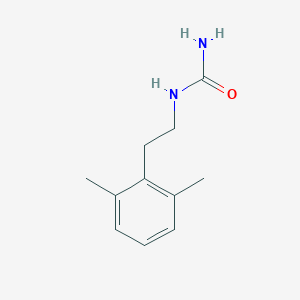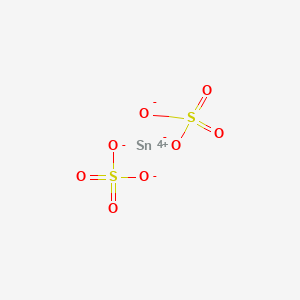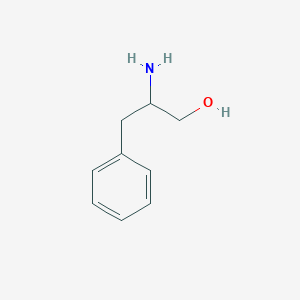
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, also known as EPM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EPM-1 belongs to the class of compounds known as pyrrolidinyl ureas, which have been shown to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic effects.
生化和生理效应
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has also been shown to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in laboratory experiments is its well-characterized pharmacological profile. The compound has been extensively studied in animal models, and its biological effects have been well-documented. Additionally, 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the laboratory.
One limitation of using 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in laboratory experiments is its potential toxicity. While the compound has been shown to be relatively safe in animal models, its long-term effects in humans are not fully understood. Additionally, the precise mechanism of action of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several potential future directions for research on 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea. One area of interest is the development of novel therapeutic applications for the compound. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has shown promise in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent for these conditions.
Another area of interest is the development of new synthetic methods for 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea and related pyrrolidinyl urea compounds. Improved synthetic methods could lead to the development of new compounds with enhanced biological activity and improved pharmacological properties.
Finally, further research is needed to fully understand the mechanism of action of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea and related compounds. A better understanding of the biological effects of these compounds could lead to the development of new therapeutic applications and improved treatment options for a range of diseases and conditions.
合成方法
The synthesis of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea involves the reaction of p-methoxyphenyl isocyanate with 1-ethyl-3-pyrrolidinylamine in the presence of a suitable solvent and catalyst. The resulting product is purified through recrystallization to obtain pure 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea.
科学研究应用
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has also been shown to exhibit potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
18471-30-2 |
|---|---|
产品名称 |
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
分子式 |
C14H21N3O2 |
分子量 |
263.34 g/mol |
IUPAC 名称 |
1-(1-ethylpyrrolidin-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C14H21N3O2/c1-3-17-9-8-12(10-17)16-14(18)15-11-4-6-13(19-2)7-5-11/h4-7,12H,3,8-10H2,1-2H3,(H2,15,16,18) |
InChI 键 |
AZKKREYRSKLZMK-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC |
规范 SMILES |
CCN1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC |
同义词 |
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



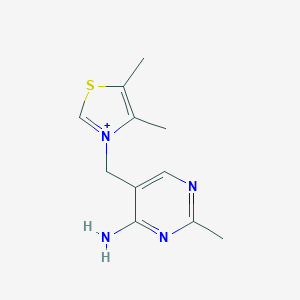
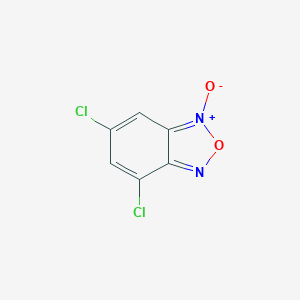
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)
